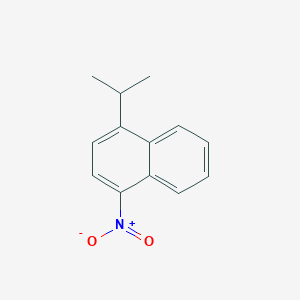
1-Isopropyl-4-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of an isopropyl group and a nitro group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-nitronaphthalene can be synthesized through the nitration of 1-isopropylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions. The reaction is carried out at a specific temperature to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as zeolites or solid superacids, can enhance the selectivity and efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-4-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nitrating agents like nitric acid in the presence of sulfuric acid for further nitration.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of multi-substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Isopropyl-4-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-isopropyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The isopropyl group can influence the compound’s lipophilicity and its ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
1-Nitronaphthalene: Similar structure but lacks the isopropyl group.
2-Nitronaphthalene: Nitro group positioned differently on the naphthalene ring.
1-Isopropyl-2-nitronaphthalene: Isomer with different positioning of the nitro group
Uniqueness: 1-Isopropyl-4-nitronaphthalene is unique due to the specific positioning of the isopropyl and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-nitro-4-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13NO2/c1-9(2)10-7-8-13(14(15)16)12-6-4-3-5-11(10)12/h3-9H,1-2H3 |
Clé InChI |
QTYITFBSCZECGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


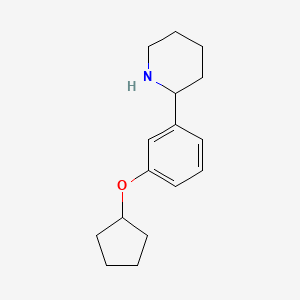

![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)

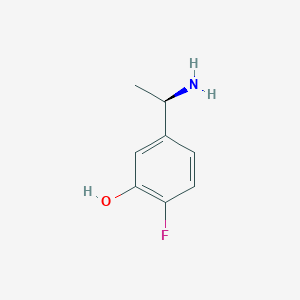




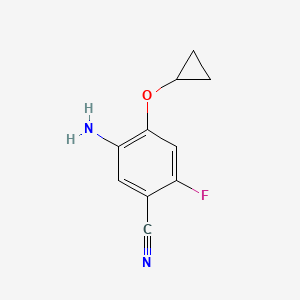
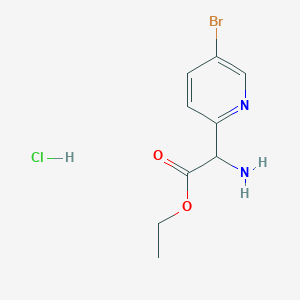


![Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)
